molecular formula C13H19N3O B7525522 N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B7525522
M. Wt: 233.31 g/mol
InChI Key: ZYPQFQFPTOBRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that features a pyrazole ring, a cyclohexene ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its versatility in chemical reactions, makes this compound particularly valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme . The compound may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(9-11-8-14-16(2)10-11)13(17)12-6-4-3-5-7-12/h3-4,8,10,12H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQFQFPTOBRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.